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UNC2400

EZH2 Histone Methyltransferase Negative Control

UNC2400 is the structurally matched, dimethylated negative control of UNC1999, exhibiting >1,000-fold less potency against EZH2/EZH1. As the only compound sharing UNC1999's physicochemical profile, cell permeability, and protein binding without on-target activity, it is essential for unambiguous attribution of phenotypic effects to EZH2/EZH1 inhibition. Paired use with UNC1999 is recommended by the Chemical Probes Portal and SGC for rigorous target validation in cellular, genomic, and in vivo studies.

Molecular Formula C35H47N7O2
Molecular Weight 597.8 g/mol
Cat. No. B611579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC2400
SynonymsUNC2400;  UNC-2400;  UNC 2400; 
Molecular FormulaC35H47N7O2
Molecular Weight597.8 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=O)N(C(=C1)C)C)CN(C)C(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C
InChIInChI=1S/C35H47N7O2/c1-9-10-26-17-25(6)39(8)35(44)31(26)22-38(7)34(43)29-18-28(19-32-30(29)21-37-42(32)24(4)5)27-11-12-33(36-20-27)41-15-13-40(14-16-41)23(2)3/h11-12,17-21,23-24H,9-10,13-16,22H2,1-8H3
InChIKeyIFSQHIRDVVFJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UNC2400: Inactive Negative Control Analog of UNC1999 with >1000-Fold Lower Potency for EZH2/EZH1 Methyltransferases


UNC2400 is a dimethylated derivative of the dual EZH2/EZH1 inhibitor UNC1999, designed specifically as an inactive negative control compound for cell‑based and in vivo studies [1]. The molecule differs from UNC1999 solely by the addition of N‑methyl groups at both amide nitrogens, a subtle modification that eliminates inhibitory activity against the histone methyltransferases EZH2 and EZH1 [2]. In biochemical assays, UNC2400 displays an IC50 value of 13 µM (or >200 µM depending on assay format) for EZH2, representing a >1,000‑fold decrease in potency relative to UNC1999 [1]. Because of its near‑identical physicochemical properties but complete lack of on‑target activity, UNC2400 is employed as an essential control to differentiate true EZH2/EZH1‑mediated effects from off‑target liabilities in both cell‑based and animal models .

Why In‑Class EZH2 Inhibitors or Alternative Negative Controls Cannot Substitute for UNC2400


The experimental value of UNC2400 resides in its near‑identical structure and physicochemical profile to the active probe UNC1999, combined with a complete loss of EZH2/EZH1 inhibitory activity. Substituting a different EZH2 inhibitor (e.g., GSK343 or tazemetostat) fails to provide a matched negative control, as these compounds possess divergent selectivity profiles, metabolic stability, and off‑target signatures [1]. Conversely, using a solvent control (DMSO) or an unrelated compound does not recapitulate the cell‑penetration, protein binding, or potential off‑target interactions that UNC2400 shares with UNC1999. The >1,000‑fold reduction in potency documented for UNC2400 is a deliberate design feature, allowing researchers to unambiguously assign observed phenotypic changes to on‑target inhibition of EZH2/EZH1 when comparing results obtained with UNC1999 [2]. Generic substitution would confound interpretation and compromise the validity of mechanistic conclusions [3].

UNC2400 Quantitative Differentiation from UNC1999 and Other EZH2 Probes


>1,000‑Fold Reduction in EZH2 Biochemical Potency Compared to UNC1999

UNC2400 exhibits a profound loss of enzymatic inhibitory activity relative to its active counterpart UNC1999. In a standard radiometric methyltransferase assay, UNC2400 displays an IC50 value of 13 µM (or >200 µM under alternative conditions) for EZH2, whereas UNC1999 achieves an IC50 of <10 nM [1]. The calculated difference exceeds 1,000‑fold, confirming that the dimethylation modification ablates the compound's ability to inhibit EZH2 catalytic activity [2].

EZH2 Histone Methyltransferase Negative Control

Complete Lack of Cellular Target Engagement (H3K27me3 Reduction) in MCF10A Cells

In MCF10A cells, UNC2400 produced negligible inhibition of the PRC2‑catalyzed histone mark H3K27me3, whereas UNC1999 reduced H3K27me3 levels with an IC50 of 124 ± 11 nM [1]. Immunofluorescence staining confirmed that UNC2400 did not alter EZH2 protein levels or H3K27me3 distribution, validating its inactivity in a cellular context [2].

H3K27me3 Cellular Efficacy PRC2

Structural Basis for Inactivity: N‑Methylation of Both Amide Nitrogens

The only structural difference between UNC2400 and UNC1999 is the presence of an additional N‑methyl group on each of the two amide nitrogens [1]. This minor modification sterically hinders binding to the EZH2 active site, as demonstrated by docking studies showing that the N‑methyl groups clash with residues in the substrate‑binding pocket [2]. The design provides a uniquely matched negative control that retains the physicochemical and permeability characteristics of the active probe while eliminating enzyme inhibition.

Structure–Activity Relationship Medicinal Chemistry Chemical Probe

Minimal Off‑Target Transcriptomic Alterations Compared to UNC1999

Global transcriptome analysis of MLL‑AF9‑transformed murine leukemia cells revealed that UNC2400 treatment does not induce the gene expression changes observed with UNC1999 [1]. UNC1999 altered the expression of 155 genes (fold change >2, p <0.05), whereas UNC2400 affected only 12 genes, none of which overlapped with the UNC1999 signature [2]. This demonstrates that the transcriptional effects of UNC1999 are largely on‑target and that UNC2400 serves as an appropriate control to filter out compound‑specific, non‑specific signals.

Transcriptomics Off‑Target Effects Gene Expression

Cellular Toxicity Profile: Comparable to UNC1999 but Lacking On‑Target Cytostatic Effect

In the MCF10A resazurin viability assay, UNC2400 exhibited an EC50 of 27.5 ± 1.3 µM, similar to the EC50 of 19.2 ± 1.2 µM for UNC1999 [1]. However, UNC2400 did not inhibit the proliferation of EZH2‑dependent DB cells (3 µM), whereas UNC1999 strongly suppressed growth [2]. This demonstrates that the mild cytotoxicity observed at high concentrations is unrelated to EZH2 inhibition and is likely due to general compound‑related stress, underscoring the necessity of using UNC2400 as a paired control to separate on‑target anti‑proliferative activity from non‑specific toxicity.

Cytotoxicity Cell Viability Cancer Cell Lines

Optimal Procurement and Application Scenarios for UNC2400


Cell‑Based Assays: Validating On‑Target Activity of UNC1999 or Other EZH2/1 Inhibitors

UNC2400 is routinely employed alongside UNC1999 in cellular assays (e.g., H3K27me3 reduction, proliferation, and colony formation) to control for non‑specific effects [1]. The matched physicochemical properties of UNC2400 ensure that any observed phenotype in UNC1999‑treated cells that is absent in UNC2400‑treated cells can be confidently attributed to EZH2/EZH1 inhibition [2]. This paired‑control approach is recommended by the Chemical Probes Portal and the Structural Genomics Consortium for robust target validation [3].

In Vivo Pharmacodynamic and Efficacy Studies: Controlling for Compound‑Related Toxicity

When testing EZH2/1 inhibitors in animal models, UNC2400 provides an essential negative control to separate on‑target tumor growth inhibition from compound‑induced toxicity [1]. The compound shares the same oral bioavailability and distribution profile as UNC1999 (though not directly measured for UNC2400, it is inferred due to structural similarity) [2]. Researchers using UNC1999 in murine leukemia models have used UNC2400 to demonstrate that survival benefit is due to EZH2/1 inhibition rather than general compound toxicity [3].

Transcriptomic and Epigenomic Profiling: Filtering Off‑Target Gene Expression Changes

In RNA‑seq, ChIP‑seq, and ATAC‑seq experiments, UNC2400 serves as the ideal negative control to identify genes and chromatin regions specifically regulated by EZH2/EZH1 [1]. Studies have shown that UNC2400 induces minimal transcriptomic changes, whereas UNC1999 produces a robust on‑target signature [2]. Procurement of both compounds together enables rigorous differential analysis, a practice endorsed in high‑profile epigenetics publications [3].

Chemical Probe Characterization and Assay Development

UNC2400 is a recommended tool for laboratories developing new EZH2/1‑targeted assays or characterizing novel inhibitors [1]. Its well‑documented inactivity and structural similarity to UNC1999 make it an ideal reference compound for establishing assay windows, validating high‑throughput screening hits, and calibrating cellular response curves [2]. The availability of detailed characterization data from the Structural Genomics Consortium further supports its use as a benchmark negative control [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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